molecular formula C18H14F4N2OS B2863834 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole CAS No. 851807-08-4

2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole

Cat. No.: B2863834
CAS No.: 851807-08-4
M. Wt: 382.38
InChI Key: XCUQXKJKZRLJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole is a 4,5-dihydroimidazole derivative featuring:

  • A 2-fluorobenzylsulfanyl group at position 2.
  • A 4-(trifluoromethyl)benzoyl substituent at position 1.

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2OS/c19-15-4-2-1-3-13(15)11-26-17-23-9-10-24(17)16(25)12-5-7-14(8-6-12)18(20,21)22/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUQXKJKZRLJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Dihydroimidazole Core: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorinated benzyl halide reacts with a thiol group to form the desired sulfanyl linkage.

    Attachment of the Trifluoromethylphenyl Group: This can be accomplished through a Friedel-Crafts acylation reaction, where the dihydroimidazole core is acylated with a trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s fluorinated aromatic rings and dihydroimidazole core make it a potential candidate for studying enzyme interactions and receptor binding. Its stability and bioactivity are advantageous for in vitro and in vivo studies.

Medicine

Medicinally, the compound is investigated for its potential as a therapeutic agent. The presence of fluorine atoms can enhance its metabolic stability and bioavailability, making it a promising candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In the industrial sector, the compound’s chemical stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings. Its unique properties can be leveraged to improve the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic rings enhance its binding affinity and specificity, while the dihydroimidazole core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 1

The 4-(trifluoromethyl)benzoyl group in the target compound distinguishes it from analogs with other acyl or sulfonyl groups:

Compound (Position 1) Key Features Pharmacological Notes Reference
Target: 4-(Trifluoromethyl)benzoyl High lipophilicity due to CF₃; potential metabolic stability No direct activity data -
1-(4-Fluorophenyl)sulfonyl () Electron-deficient sulfonyl group Not reported
1-(9H-Xanthene-9-carbonyl) () Bulky aromatic system; may affect bioavailability No activity data
1-(4-Methoxyphenyl) () Electron-donating methoxy group Fluorescence properties studied

The trifluoromethyl group likely enhances metabolic stability compared to non-fluorinated analogs, as seen in fluorophenyl-substituted imidazoles (e.g., ) .

Substituent Variations at Position 2

The 2-fluorobenzylsulfanyl group contrasts with other sulfur-containing substituents:

Compound (Position 2) Key Features Pharmacological Notes Reference
Target: 2-Fluorobenzylsulfanyl Moderate steric bulk; potential for H-bonding No direct data -
2-(4-Fluorophenyl) () Planar aromatic system; metabolic stability Used as a drug template
2-(3-Fluorobenzylsulfonyl) () Sulfonyl group enhances polarity Not specified
2-(4-Hydroxyphenyl) () Polar hydroxyl group; antimicrobial activity Tested for lipase inhibition

The sulfanyl group (S–) in the target compound may offer redox versatility compared to sulfonyl (SO₂) or non-sulfur analogs, influencing binding interactions .

Core Structure Variations

The 4,5-dihydro-1H-imidazole core differs from fully unsaturated imidazoles:

Compound (Core Structure) Key Features Pharmacological Notes Reference
Target: 4,5-Dihydroimidazole Partial saturation; conformational rigidity Not reported -
1H-Imidazole () Fully unsaturated; planar structure Antimicrobial, antitumor activities
1,2,4,5-Tetrasubstituted () Diverse substituents; high synthetic complexity Varied bioactivities

The dihydroimidazole core may reduce metabolic oxidation compared to unsaturated analogs, as seen in other dihydro derivatives .

Crystallographic Data

Crystal structures of related fluorophenyl-imidazoles (e.g., ) reveal planar aromatic systems with intermolecular H-bonding, suggesting similar packing for the target compound .

Pharmacological Potential

Though direct data are lacking, trends from analogs suggest:

  • Trifluoromethyl groups enhance lipophilicity and resistance to metabolic degradation .
  • Fluorophenyl substituents improve binding to hydrophobic enzyme pockets .
  • Sulfanyl/sulfonyl groups may modulate redox activity or enzyme inhibition .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Position 1 Position 2 Core Molecular Formula Reference
Target 4-(Trifluoromethyl)benzoyl 2-Fluorobenzylsulfanyl Dihydro C₁₈H₁₄F₄N₂OS -
2-(4-Fluorophenyl)-1H-benzo[d]imidazole () None (1H) 4-Fluorophenyl Benzoimidazole C₁₃H₁₀F₂N₂
2-(3-Fluorobenzylsulfonyl)-4,5-diphenyl-1H-imidazole () 2-Propyn-1-yl 3-Fluorobenzylsulfonyl Imidazole C₂₅H₂₀FN₃O₂S

Table 2: Pharmacological Activities of Analogs

Compound (Evidence) Activity Notes Reference
2-(4-Hydroxyphenyl)-4,5-diphenylimidazole () Antimicrobial, antineoplastic Moderate efficacy in preliminary assays
1-(4-Methoxyphenyl)-2-(4-fluorophenyl)imidazole () Fluorescent properties Structural studies only

Biological Activity

The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole is a novel chemical entity with potential therapeutic applications. Its unique structure, featuring a fluorophenyl group and a trifluoromethylbenzoyl moiety, suggests interesting biological properties. This article reviews the biological activity of this compound, focusing on its anticancer potential, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H15F3N2SC_{17}H_{15}F_3N_2S with a molar mass of approximately 354.37 g/mol. The presence of sulfur and fluorine atoms in its structure may contribute to its biological activity by influencing pharmacokinetic properties and interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested against breast adenocarcinoma (MCF7) and non-tumorigenic epithelial (MCF10A) cell lines using the MTT assay.

Table 1: Cytotoxicity Data

CompoundCell LineConcentration (µM)Viability (%)
This compoundMCF71045 ± 5
This compoundMCF10A1085 ± 5

The data indicates significant cytotoxicity at a concentration of 10 µM in MCF7 cells while showing comparatively lower toxicity in non-cancerous MCF10A cells, suggesting selectivity towards cancer cells.

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair. Molecular docking studies have indicated that the compound binds effectively to the active site of topoisomerase II, disrupting its function and leading to apoptosis in cancer cells.

Case Studies

A notable study involved the synthesis and evaluation of various derivatives based on the imidazole scaffold. Among these derivatives, the specific compound under review showed enhanced potency compared to traditional chemotherapeutics like doxorubicin when tested in combination therapies.

Table 2: Combination Therapy Results

TreatmentCell LineDoxorubicin (µM)Compound (µM)Viability (%)
ControlMCF700100
Doxorubicin OnlyMCF71060 ± 5
CombinationMCF711030 ± 5

This table illustrates that combining the compound with doxorubicin significantly enhances cytotoxicity against MCF7 cells compared to doxorubicin alone.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.